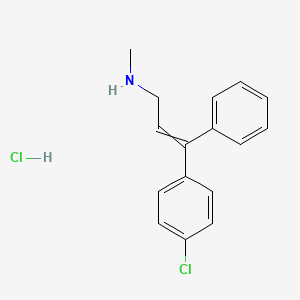![molecular formula C20H24ClNO3 B13738987 diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 27929-89-1](/img/structure/B13738987.png)
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.862 g/mol. It is known for its unique structure, which includes a fluorene moiety and a quaternary ammonium group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 9-hydroxyfluorene-9-carbonyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;bromide
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;iodide
Uniqueness
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts. This uniqueness makes it suitable for particular applications where chloride ions are preferred.
Properties
CAS No. |
27929-89-1 |
|---|---|
Molecular Formula |
C20H24ClNO3 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H |
InChI Key |
ACUALSMYKRGSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


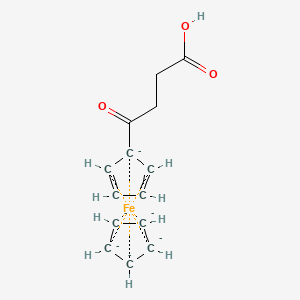



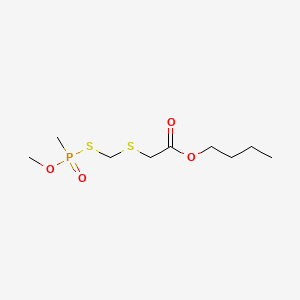
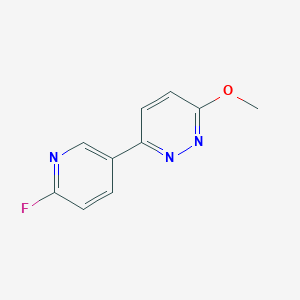
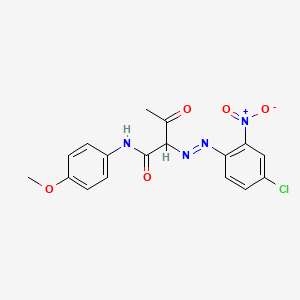
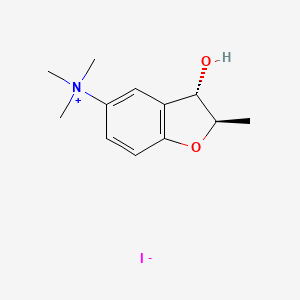

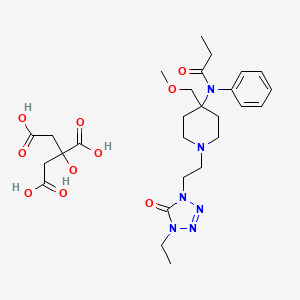

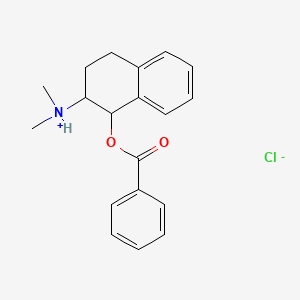
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
